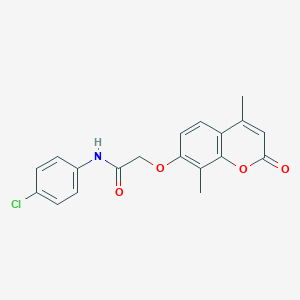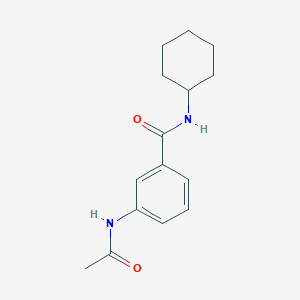![molecular formula C18H20N2O4 B266960 N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266960.png)
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC). It is a small molecule drug that has been extensively studied for its potential therapeutic applications. AEB071 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.
作用机制
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide selectively inhibits the activity of PKC, which is a family of enzymes that play a key role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKC, N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide disrupts the signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the suppression of T cell activation, and the reduction of inflammation and tissue damage. N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
实验室实验的优点和局限性
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has several advantages for lab experiments, including its high selectivity for PKC, its ability to inhibit the activity of multiple PKC isoforms, and its low toxicity. However, N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes.
未来方向
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide, including:
1. Further evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Development of more effective and efficient synthesis methods for N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide.
3. Investigation of the molecular mechanisms underlying the activity of N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide and its interactions with other proteins and enzymes.
4. Evaluation of the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide in clinical trials.
5. Development of new formulations and delivery methods for N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide to improve its solubility and bioavailability.
Conclusion
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selective inhibition of PKC makes it a valuable tool for studying the role of PKC in cellular processes and for developing new treatments for diseases that involve dysregulation of PKC signaling pathways. Further research is needed to fully understand the molecular mechanisms underlying the activity of N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide and to evaluate its safety and efficacy in clinical trials.
合成方法
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 4-(2-ethoxyethoxy)aniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting product is then treated with phosgene and ammonia to yield N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of chemotherapy drugs. In autoimmune disorders, N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has been shown to suppress the activation of T cells, which play a key role in the development of these diseases. In inflammatory diseases, N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide has been shown to reduce inflammation and tissue damage.
属性
产品名称 |
N-[4-(aminocarbonyl)phenyl]-4-(2-ethoxyethoxy)benzamide |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-[[4-(2-ethoxyethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-11-12-24-16-9-5-14(6-10-16)18(22)20-15-7-3-13(4-8-15)17(19)21/h3-10H,2,11-12H2,1H3,(H2,19,21)(H,20,22) |
InChI 键 |
JSMKBHAVIGHSGC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
规范 SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)

![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)
![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)

![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)